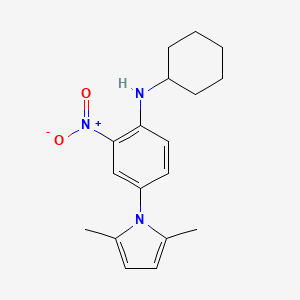
1-(4-fluorobenzoyl)-4-(3-methylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzoyl)-4-(3-methylcyclohexyl)piperazine, commonly known as Flephedrone, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has gained popularity in recent years due to its stimulating effects on the central nervous system. Flephedrone is a structural analog of the controlled substance cathinone, which is found in the khat plant.
Mecanismo De Acción
Flephedrone acts by inhibiting the reuptake of dopamine and norepinephrine, leading to an increase in their extracellular concentrations. This results in increased stimulation of the central nervous system, leading to the characteristic stimulant effects of the drug.
Biochemical and Physiological Effects:
Flephedrone has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased locomotor activity and hyperthermia. Flephedrone has also been found to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Flephedrone has been used extensively in laboratory experiments to study its pharmacological properties. Its relatively simple synthesis method and high purity make it an attractive compound for use in these studies. However, its status as a designer drug means that it is not widely available for research purposes, and its legal status may limit its use in some countries.
Direcciones Futuras
There are several potential future directions for research on Flephedrone. One area of interest is its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Another area of interest is its potential as a tool for studying the role of dopamine and norepinephrine in the brain. Further research is also needed to fully understand the long-term effects of Flephedrone use on the brain and other organ systems.
In conclusion, Flephedrone is a synthetic compound that has gained popularity in recent years due to its stimulating effects on the central nervous system. Its pharmacological properties have been extensively studied, and it has been found to act as a monoamine transporter inhibitor, primarily affecting the reuptake of dopamine and norepinephrine. Flephedrone has a range of biochemical and physiological effects, including increased locomotor activity and hyperthermia. Its relatively simple synthesis method and high purity make it an attractive compound for use in laboratory experiments, but its legal status may limit its availability for research purposes. There are several potential future directions for research on Flephedrone, including its potential as a therapeutic agent and a tool for studying the role of dopamine and norepinephrine in the brain.
Métodos De Síntesis
Flephedrone is synthesized by the reaction of 4-fluorobenzoyl chloride with 3-methylcyclohexylamine in the presence of a base. The reaction yields a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Flephedrone has been widely studied for its pharmacological properties. It has been found to act as a monoamine transporter inhibitor, primarily affecting the reuptake of dopamine and norepinephrine. Flephedrone has been shown to have stimulant effects similar to other cathinones, such as increased locomotor activity and hyperthermia. It has also been found to have anxiogenic effects, which may be related to its effects on the serotonergic system.
Propiedades
IUPAC Name |
(4-fluorophenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c1-14-3-2-4-17(13-14)20-9-11-21(12-10-20)18(22)15-5-7-16(19)8-6-15/h5-8,14,17H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHZTCZRKHWRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4891549.png)

![(2R*,3R*)-1'-[(4-amino-2-pyridinyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4891574.png)
![8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891579.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891583.png)
![2-{[1-(4-chloro-3-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4891587.png)
![N-isopropyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4891598.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4891604.png)
![2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891612.png)

![N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4891630.png)
![2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891631.png)
![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)